BenchChemオンラインストアへようこそ!

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate

Medicinal Chemistry Structure-Activity Relationship Quinoline Scaffold Optimization

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate (CAS 1207020-68-5, molecular formula C₁₉H₁₈N₂O₃, exact mass 322.132 Da) is a 4-anilinoquinoline-2-carboxylate ester bearing a 6-ethoxy substituent on the quinoline core. This compound belongs to the 4-phenylaminoquinoline class, a scaffold with demonstrated inhibitory activity across multiple target families including CDK8/CycC kinase , MTH1 , and the UbiB atypical kinase COQ8A.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 1207020-68-5
Cat. No. B2718567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate
CAS1207020-68-5
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3)C(=O)OC
InChIInChI=1S/C19H18N2O3/c1-3-24-14-9-10-16-15(11-14)17(12-18(21-16)19(22)23-2)20-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,20,21)
InChIKeyKXAHWFPSXXPRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate (CAS 1207020-68-5): Structural Identity and Procurement-Relevant Baseline


Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate (CAS 1207020-68-5, molecular formula C₁₉H₁₈N₂O₃, exact mass 322.132 Da) is a 4-anilinoquinoline-2-carboxylate ester bearing a 6-ethoxy substituent on the quinoline core [1]. This compound belongs to the 4-phenylaminoquinoline class, a scaffold with demonstrated inhibitory activity across multiple target families including CDK8/CycC kinase [2], MTH1 [3], and the UbiB atypical kinase COQ8A [4]. The quinoline-2-carboxylate substructure has been independently validated as a zinc-chelating pharmacophore in New Delhi metallo-β-lactamase-1 (NDM-1) inhibitors [5]. Critically, no primary peer-reviewed publication reports quantitative biological activity data for this exact compound, and all currently available information is derived from vendor catalog entries, computed physicochemical predictions, and class-level pharmacological inferences from structurally related analogs.

Why Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate Cannot Be Interchanged with Close Structural Analogs


Within the 4-phenylaminoquinoline-2-carboxylate series, seemingly minor substituent variations at the quinoline 6-position produce significant changes in physicochemical and pharmacological profiles that preclude generic substitution. Replacing the 6-ethoxy group with a 6-chloro substituent (CAS 1206992-49-5) reduces molecular weight from 322.36 to 312.75 Da and eliminates two hydrogen-bond acceptor atoms, altering zinc-chelation geometry relevant to metallo-β-lactamase inhibition . Conversely, substitution with 6-methoxy (as in the CDK8/CycC inhibitor series) decreases lipophilicity and modifies the electron-donating character of the 6-position substituent, which has been shown to impact cellular antiproliferative activity in 4-phenylaminoquinoline-based PI3K/mTOR dual inhibitors [1][2]. The quinoline-2-carboxylate ester orientation further distinguishes this compound from the more extensively studied quinoline-3-carboxylate and quinoline-4-carboxamide analogs that predominate in the kinase inhibitor literature [3]. These structural divergences mean that potency, selectivity, and ADME parameters established for any single analog cannot be extrapolated to the target compound without explicit experimental confirmation.

Differentiation Evidence for Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate (1207020-68-5) Versus Structural Analogs


6-Ethoxy Substituent Confers Distinct Hydrogen-Bond Acceptor Capacity Compared to 6-Chloro and 6-Methoxy Analogs

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms (2 carbonyl oxygens from the ester, 1 quinoline nitrogen, 1 ethoxy oxygen, and 1 anilino nitrogen), compared to only 3 HBA atoms for the 6-chloro analog methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate (CAS 1206992-49-5), which lacks the ethoxy oxygen and has chlorine as a non-HBA substituent [1]. This difference is mechanistically significant for targets requiring multidentate zinc chelation: the 8-hydroxyquinoline-2-carboxylate class achieves NDM-1 inhibition via simultaneous coordination of two active-site zinc ions, and the presence of an additional HBA at the 6-position in the target compound provides a third potential coordination site not available in the 6-chloro or 6-unsubstituted analogs [2].

Medicinal Chemistry Structure-Activity Relationship Quinoline Scaffold Optimization

Predicted pKa of Quinoline Nitrogen (3.73 ± 0.50) Suggests Favorable Ionization Profile for Cellular Assays at Physiological pH

The predicted pKa of the target compound's quinoline nitrogen is 3.73 ± 0.50, meaning the molecule remains >99.9% un-ionized at physiological pH 7.4 [1]. This contrasts with 8-hydroxyquinoline-2-carboxylic acid derivatives developed as NDM-1 inhibitors, where the 8-hydroxy group introduces an additional acidic proton (predicted phenolic pKa ~8-10) that results in partial ionization at physiological pH and may limit passive membrane permeability [2]. The absence of an ionizable group at the 8-position in the target compound is a deliberate structural feature that distinguishes it from the 8-hydroxy/8-sulfonamido-quinoline-2-carboxylate series.

Physicochemical Profiling Drug-Likeness Permeability Optimization

Topological Polar Surface Area (TPSA = 60.4 Ų) Positions the Compound Within Favorable Oral Bioavailability Space Versus Higher-TPSA Quinoline-2-Carboxylic Acids

The computed TPSA of the target compound is 60.4 Ų [1], which falls within the established threshold of <140 Ų for predicted oral absorption and <90 Ų for potential CNS penetration. By comparison, the free carboxylic acid form (6-ethoxy-4-(phenylamino)quinoline-2-carboxylic acid, not the methyl ester) would have a TPSA exceeding 80 Ų due to the additional H-bond donor/acceptor pair of the carboxylic acid. The quinoline-2-carboxylic acids developed as NDM-1 inhibitors carry a carboxylic acid moiety essential for zinc coordination but which elevates TPSA and reduces membrane permeability [2]. The methyl ester prodrug/derivative form represented by the target compound thus offers a strategic advantage for applications requiring intracellular target access.

ADME Prediction Oral Bioavailability Blood-Brain Barrier Penetration

Structural Scaffold Overlap with Validated CDK8/CycC and COQ8A Inhibitor Chemotypes But with a Distinct 2-Carboxylate Ester Versus 3-Carboxylate Regioisomerism

The 4-phenylaminoquinoline scaffold has demonstrated submicromolar CDK8/CycC inhibitory activity (compound 5d, IC₅₀ = 0.639 µM) [1] and selective COQ8A inhibition in cellular assays [2]. However, all published CDK8/CycC inhibitors in this class are quinoline-3-carboxylate esters, whereas the target compound is a quinoline-2-carboxylate ester. The 2-carboxylate orientation places the ester carbonyl in a different vector relative to the 4-anilino pharmacophore, which alters the geometry of potential bidentate hydrogen-bonding interactions with kinase hinge regions compared to the 3-carboxylate series. This regioisomeric differentiation creates a distinct chemical space that may confer selectivity advantages against off-target kinases.

Kinase Inhibition Scaffold Repurposing Chemical Biology Tool Compounds

Purity Specification of ≥90% (Commercial) Versus Research-Grade Benchmarks Enables Defined Structure-Activity Studies

Commercially available stock of the target compound is supplied at ≥90% purity (as determined by HPLC) in quantities ranging from 2 µmol to 2 mg, with pricing from $54 to $69 depending on scale [1]. This purity level is adequate for primary screening and hit-validation studies. For rigorous quantitative SAR campaigns, users should request batch-specific certificates of analysis and consider re-purification (e.g., preparative HPLC) to achieve >95% purity, particularly if the compound is to be used as a quantitative standard or in biophysical assays sensitive to impurities. The methyl ester is susceptible to hydrolysis under basic or esterase-rich conditions; storage recommendations specify powder at -20°C for up to 3 years [2].

Chemical Biology Assay Quality Control Structure-Activity Relationship Studies

Evidence-Backed Application Scenarios for Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate (1207020-68-5)


Scaffold-Hopping Starting Point for NDM-1 Metallo-β-Lactamase Inhibitor Development

The quinoline-2-carboxylate core of this compound directly maps onto the zinc-chelating pharmacophore validated in the 2023 J. Med. Chem. study of NDM-1 inhibitors, where 8-hydroxy- and 8-sulfonamido-quinoline-2-carboxylic acids achieved potent, reversible inhibition and restored meropenem susceptibility in multidrug-resistant clinical isolates [1]. The target compound's 6-ethoxy group provides an additional H-bond acceptor for potential second-sphere zinc coordination, while the methyl ester serves as a membrane-permeable prodrug form of the active carboxylic acid zinc-binding species. This compound is a logical starting point for synthesizing a focused library of 6-alkoxy-4-anilinoquinoline-2-carboxylates to explore substituent effects on NDM-1 IC₅₀ and bacterial cell penetration.

Chemical Probe for CDK8/CycC Transcriptional Kinase Complex with Altered Hinge-Binding Geometry

The established 4-phenylaminoquinoline-3-carboxylate series (compounds 5a-i) demonstrated CDK8/CycC inhibition with compound 5d achieving IC₅₀ = 0.639 µM [2]. The target compound's 2-carboxylate regioisomerism relocates the ester carbonyl by approximately 2.4 Å relative to the 3-carboxylate series, presenting a different hydrogen-bonding pattern to the kinase hinge region. This compound should be prioritized for CDK8/CycC screening to test whether the 2-carboxylate orientation improves selectivity over CDK family off-targets or enhances potency through alternative hinge interactions not accessible with the published 3-carboxylate chemotype.

Physicochemical Probe for Intracellular Target Engagement in CNS Programs

With a TPSA of 60.4 Ų and predicted pKa of 3.73 ensuring >99.9% neutral species at physiological pH [3], this compound is well-positioned within CNS drug-like chemical space (typically requiring TPSA <90 Ų). Its predicted passive membrane permeability is superior to the quinoline-2-carboxylic acid NDM-1 inhibitors and to 8-hydroxyquinoline derivatives that carry ionizable groups. Researchers investigating intracellular or CNS targets in the atypical kinase (e.g., COQ8A [4]) or epigenetic regulator families that are known to engage the 4-anilinoquinoline scaffold can use this compound as a permeability-optimized entry point, with the 6-ethoxy substituent additionally offering a synthetic handle for later metabolic stability optimization.

Diversity-Oriented Synthesis Building Block for Fragment-Based Drug Discovery Libraries

The compound contains five synthetically addressable diversification points: (i) hydrolysis of the methyl ester to the carboxylic acid, (ii) amidation of the ester, (iii) electrophilic aromatic substitution at the quinoline 5- or 8-positions, (iv) N-alkylation or acylation of the 4-anilino nitrogen, and (v) O-dealkylation or displacement of the 6-ethoxy group. This synthetic versatility, combined with the demonstrated biological relevance of the 4-anilinoquinoline scaffold across kinase, MTH1, COQ8A, and DNMT inhibition [1][2][4], makes this compound an efficient core scaffold for fragment growth campaigns. The commercial availability in research quantities ($54-$69 per unit, ≥90% purity [3]) further supports its use as a building block for custom library synthesis.

Quote Request

Request a Quote for Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.